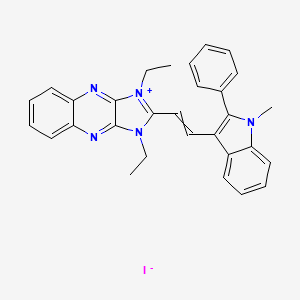

1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide

Description

This compound belongs to the imidazo-quinoxalinium class, characterized by a fused heterocyclic core (imidazo[4,5-b]quinoxalinium) with a 1,3-diethyl substitution and a conjugated ethenyl bridge linked to a 1-methyl-2-phenylindole moiety. The iodide counterion enhances solubility and reactivity, making it suitable for applications in organic synthesis or medicinal chemistry.

Properties

CAS No. |

25078-74-4 |

|---|---|

Molecular Formula |

C30H28IN5 |

Molecular Weight |

585.5 g/mol |

IUPAC Name |

1,3-diethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]imidazo[4,5-b]quinoxalin-3-ium;iodide |

InChI |

InChI=1S/C30H28N5.HI/c1-4-34-27(35(5-2)30-29(34)31-24-16-10-11-17-25(24)32-30)20-19-23-22-15-9-12-18-26(22)33(3)28(23)21-13-7-6-8-14-21;/h6-20H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VDPPMUDLRMHABG-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C(=[N+](C2=NC3=CC=CC=C3N=C21)CC)C=CC4=C(N(C5=CC=CC=C54)C)C6=CC=CC=C6.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazo[4,5-b]quinoxaline Core

The imidazoquinoxaline scaffold is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and 1,2-dicarbonyl compounds or their equivalents. Classical methods described in the literature for quinoxaline derivatives include:

- Körner and Hinsberg methods : Condensation of 1,2-diaminoarenes with α-dicarbonyl compounds under acidic or neutral conditions to form quinoxaline rings.

- Modern metal-catalyzed and metal-free methods : Photoinduced cyclizations, radical cascade cyclizations, and oxidative couplings have been developed to improve yields, selectivity, and functional group tolerance.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoxaline core synthesis | o-Phenylenediamine + α-dicarbonyl, acid/base | Formation of quinoxaline scaffold |

| 2 | Imidazole ring fusion | Cyclization with aldehydes/ketones, catalysts | Formation of imidazoquinoxaline |

| 3 | N-Alkylation | Ethyl iodide/bromide, base or neutral | N1,N3-diethyl substitution |

| 4 | Indole side chain synthesis | Electrophilic substitution, Wittig/Heck coupling | 1-methyl-2-phenylindol-3-yl ethenyl |

| 5 | Coupling of side chain | Condensation or cross-coupling | Attachment at 2-position |

| 6 | Salt formation | Hydroiodic acid or alkyl iodide | Formation of iodide salt |

Research Findings and Notes

- Recent advances emphasize greener, metal-free, and one-pot multi-component reactions for quinoxaline and fused heterocycle synthesis, which could be adapted for this compound to improve efficiency and reduce environmental impact.

- The use of transition metal catalysts such as copper or iron complexes has been shown to facilitate annulation and alkylation steps with high regioselectivity and yield.

- Photoinduced cyclization and radical cascade strategies offer mild conditions and broad substrate scope, potentially useful for the indole-vinyl coupling step.

- The quaternization step to form the iodide salt is well-documented and typically straightforward, but controlling stoichiometry is key to avoid over-alkylation or side reactions.

Chemical Reactions Analysis

1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.

Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

1H-Imidazo(4,5-b)quinoxalinium derivatives have been studied for their antimicrobial and anticancer properties . The quinoxaline moiety is known for its bioactivity, making it a valuable scaffold in drug design. Research indicates that compounds containing this structure exhibit significant activity against various bacterial strains and cancer cell lines.

Case Studies:

- A study demonstrated that certain quinoxaline derivatives showed promising activity against Pseudomonas aeruginosa, a common pathogen in hospital settings .

- Another investigation highlighted the potential of quinoxaline derivatives in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

In materials science, compounds like 1H-Imidazo(4,5-b)quinoxalinium are being explored for their electronic and photonic properties . The incorporation of such heterocycles into organic semiconductors has shown promise for applications in organic light-emitting diodes (OLEDs) and solar cells .

Research Findings:

- Quinoxaline-based organic sensitizers have been synthesized and tested for their efficiency in dye-sensitized solar cells (DSSCs). These sensitizers demonstrated enhanced electron injection capabilities compared to traditional materials .

- The fluorescence properties of these compounds have been characterized, revealing potential applications in optoelectronic devices due to their tunable emission spectra .

Agriculture

The agricultural sector has also benefited from the application of 1H-Imidazo(4,5-b)quinoxalinium derivatives. These compounds are being investigated as potential agrochemicals , including fungicides and herbicides.

Case Studies:

- Recent studies have indicated that certain quinoxaline derivatives exhibit antifungal activity against phytopathogenic fungi. These findings suggest that they could serve as novel lead candidates for developing new agricultural fungicides .

- The synthesis of imidazoquinoxalines has been linked to improved efficacy in pest control formulations, showcasing their potential as environmentally friendly alternatives to existing chemical pesticides .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Core: Imidazo[4,5-b]quinoxalinium, a planar aromatic system with electron-deficient properties due to quaternization at the nitrogen atoms.

- Substituents: 1,3-Diethyl groups: Provide steric bulk and modulate electronic effects.

- Counterion : Iodide (I⁻) ensures charge neutrality and influences solubility.

Synthesis: Likely involves quaternization of a precursor imidazo-quinoxaline with ethyl iodide under basic conditions, followed by coupling of the indole-ethenyl moiety. Reaction conditions may parallel methods in and , which use alkyl iodides (e.g., methyl iodide) with K₂CO₃ in acetone or DMF over extended periods (24–48 hours) .

Comparison with Structural Analogs

Core Structure and Substituent Variations

Physicochemical and Functional Properties

- Solubility : The iodide counterion improves aqueous solubility compared to neutral analogs. However, the indole moiety’s hydrophobicity may reduce solubility relative to CAS 87741-16-0’s trimethoxyphenyl group .

Biological Activity

The compound 1H-Imidazo(4,5-b)quinoxalinium, 1,3-diethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl)-, iodide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties based on diverse sources.

Antiproliferative Activity

Research has shown that compounds within the imidazoquinoxaline class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies have demonstrated that certain derivatives possess sub-micromolar inhibitory concentrations (IC50) against human cancer cell lines such as:

- LN-229 (glioblastoma)

- HCT-116 (colorectal carcinoma)

- NCI-H460 (lung carcinoma)

Table 1 summarizes the antiproliferative activity of related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | LN-229 | 0.4 |

| Compound B | HCT-116 | 0.7 |

| Compound C | NCI-H460 | 0.5 |

These results indicate a promising potential for the development of anticancer agents based on the imidazoquinoxaline scaffold .

Antibacterial Activity

While many imidazoquinoxaline derivatives have shown limited antibacterial properties, some studies indicate moderate activity against specific bacterial strains. For example:

- Compound D demonstrated an MIC of 32 μM against E. coli, suggesting that modifications in the imidazoquinoxaline structure can enhance antibacterial efficacy .

Antiviral Activity

The antiviral potential of imidazoquinoxalines has also been explored, particularly in relation to their ability to induce cytokine production. Notably:

- Certain derivatives have shown effectiveness in inhibiting virus lesion development in animal models, attributed to their ability to stimulate interferon production .

This mechanism underlines the importance of further investigations into the antiviral properties of the compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Antiproliferative Studies : A series of imidazo[4,5-c]quinolines were synthesized and evaluated for their anticancer properties. The results indicated that modifications in substituents significantly impacted their efficacy against various cancer cell lines .

- Cytokine Induction : Research demonstrated that certain imidazo derivatives could induce interferon production in human peripheral blood mononuclear cells (hPBMCs), showcasing their potential as immunomodulators .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H-Imidazo(4,5-b)quinoxalinium derivatives?

- Methodology : The synthesis of imidazo-quinoxaline derivatives typically involves multi-step alkylation and condensation reactions. For example, alkylation of a quinoxaline precursor (e.g., 5-chloro-3-phenylpyrido[2,3-g]quinoxalin-2(1H)-one) with agents like dimethyl sulfate or bromomethylbenzene in anhydrous DMF, catalyzed by Cs₂CO₃, can introduce substituents at the 1- or 2-position . Similar approaches can be adapted for introducing the diethyl and indole-ethenyl groups. Reaction optimization (temperature, solvent, stoichiometry) is critical to minimize byproducts like regioisomers .

Q. How can spectroscopic methods be employed to characterize the target compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents (e.g., diethyl groups, indole-phenyl, ethenyl linker) via chemical shifts and coupling constants. For example, the ethenyl proton resonance (~δ 7.4–8.0 ppm) and indole NH (if present) can confirm connectivity .

- IR Spectroscopy : Detect functional groups (e.g., C=N stretching in imidazo-quinoxaline at ~1624–1651 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., LC/MS for [M + I⁻]⁻ ion) .

Advanced Research Questions

Q. What computational methods are suitable for optimizing the molecular structure and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate geometry, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. This aids in predicting reactivity and interaction with biological targets .

- Vibrational Analysis : Compare computed IR spectra with experimental data to validate structural assignments .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation in biological assays .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while minimizing cytotoxicity .

- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to stabilize hydrophobic compounds in aqueous media.

- Salt Formation : Explore alternative counterions (e.g., chloride, sulfate) instead of iodide to improve solubility .

Q. How should contradictory bioactivity data across similar imidazo-quinoxaline derivatives be analyzed?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, indole-ethenyl groups may enhance DNA intercalation, while diethyl groups could alter pharmacokinetics .

- Assay Conditions : Control variables like cell line specificity, incubation time, and solvent interference. For instance, iodide counterions may interact with cellular transporters, skewing results .

- Computational Docking : Validate bioactivity hypotheses by modeling interactions with targets (e.g., topoisomerase II) .

Q. What experimental designs are optimal for studying the structure-activity relationships (SAR) of this compound?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing diethyl with methyl/propyl groups or varying the indole-phenyl moiety) .

- Biological Screening : Test against a panel of cancer cell lines (e.g., MCF-7, HeLa) and microbial strains to identify selectivity trends .

- Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models) to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.